Product packaging for 5-Chloropyrimidin-2-ol hydrochloride(Cat. No.:CAS No. 42748-90-3)

5-Chloropyrimidin-2-ol hydrochloride

Cat. No.: B1252358
CAS No.: 42748-90-3
M. Wt: 166.99 g/mol
InChI Key: GRLWQORZOWPFCM-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Materials Science

The introduction of halogen atoms onto a pyrimidine core dramatically influences its chemical reactivity and physical properties, making halogenated pyrimidines exceptionally useful scaffolds. Halogen atoms act as versatile synthetic handles, particularly for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. nordmann.global This reactivity is fundamental in organic synthesis for creating novel compounds with desired functions.

The process of halogenation alters the electron distribution within the pyrimidine ring, which can modify the molecule's polarizability, geometry, and electron affinity. These changes are not only crucial for tuning synthetic reactivity but also for modulating biological activity. Consequently, halogenated pyrimidines are prevalent in medicinal chemistry and agrochemistry. For instance, they are integral to the structure of numerous therapeutic agents. chemicalbook.com The presence of a halogen, such as chlorine, can enhance the biological efficacy of a molecule, and in some cases, increases antimicrobial activity. sigmaaldrich.com Furthermore, these compounds have found applications in materials science, where their specific electronic properties can be harnessed. nordmann.global

Overview of 5-Chloropyrimidin-2-ol Hydrochloride's Position in Pyrimidine Chemistry and its Structural Characteristics

This compound occupies a specific niche within pyrimidine chemistry, characterized by the functional groups appended to its core ring structure. The parent compound, 5-chloro-2-hydroxypyrimidine (B50789), is a pyrimidine ring substituted with a chlorine atom at the C5 position and a hydroxyl group at the C2 position. A crucial structural characteristic of this compound is its existence in a tautomeric equilibrium between the enol form (5-chloropyrimidin-2-ol) and the more stable keto form (5-chloropyrimidin-2(1H)-one). chemicalbook.com The hydrochloride salt is formed by the protonation of one of the ring's nitrogen atoms, which further influences the compound's electronic properties and reactivity.

The presence of both a chloro group and a hydroxyl/oxo group provides two distinct points for chemical modification. The chlorine atom at the C5 position can be substituted through various nucleophilic substitution or cross-coupling reactions. The hydroxyl/oxo group at the C2 position can also participate in a range of chemical transformations. This dual functionality makes it a valuable building block for synthesizing more complex, 2,5-disubstituted pyrimidine derivatives.

Table 1: Physicochemical Properties of 5-Chloropyrimidin-2(1H)-one This table presents data for the base compound, 5-Chloropyrimidin-2(1H)-one.

PropertyValueSource
CAS Number54326-16-8 chemicalbook.comchemscene.com
Molecular FormulaC₄H₃ClN₂O chemicalbook.comchemscene.com
Molecular Weight130.53 g/mol chemicalbook.comchemscene.com
AppearanceOff-white to light yellow solid chemicalbook.com
Melting Point237-238 °C (decomposes) chemicalbook.com
pKa (Predicted)7.62 ± 0.10 chemicalbook.com
SMILESO=C1NC=C(C=N1)Cl chemscene.com

Scope and Research Focus of the Academic Inquiry into this compound

The primary focus of academic and industrial research on this compound and its base form is its application as a versatile chemical intermediate. nordmann.globalchemimpex.com Its utility stems from the reactivity of its functional groups, which allows it to serve as a foundational building block for the synthesis of more elaborate molecules with specific biological activities. chemimpex.com

Research has demonstrated its use in the creation of a variety of pharmaceutical agents. It is employed as a precursor in the synthesis of dimethoxy-pyrrolidylquinazolines, which have been investigated as brain-penetrable PDE10A inhibitors. chemicalbook.com Patent literature indicates its role as a starting material in the development of novel GCN2 inhibitors, which are targets for therapeutic intervention. google.com More broadly, it is recognized as a key intermediate for producing antiviral and anticancer agents, as well as agrochemicals such as herbicides and fungicides. chemimpex.com Additionally, it has been used in the synthesis of inorganic complexes, such as platinum(II) hydroxypyrimidinato ethylenediamine (B42938) tetranuclear metallacalix google.comarene structures. chemicalbook.com The academic inquiry, therefore, is not typically on the compound in isolation but on its strategic implementation in synthetic routes to access complex and valuable target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl2N2O B1252358 5-Chloropyrimidin-2-ol hydrochloride CAS No. 42748-90-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLWQORZOWPFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42748-90-3
Record name 5-chloropyrimidin-2-ol hydrochloride
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Synthetic Methodologies and Route Optimization for 5 Chloropyrimidin 2 Ol Hydrochloride

Classical Synthetic Approaches to 5-Chloropyrimidin-2-ol Hydrochloride

The classical synthesis of this compound typically involves a multi-step process, beginning with the formation of the pyrimidine (B1678525) ring, followed by chlorination and subsequent hydrochloride salt formation. A key intermediate in this process is 5-chlorouracil (B11105), a tautomer of 5-chloropyrimidin-2-ol.

Conventional Reaction Pathways and Reagents for Pyrimidin-2-ol Formation

The foundational structure of pyrimidin-2-ol derivatives is often constructed via the condensation of a β-dicarbonyl compound or its equivalent with urea. lew.ro This well-established method provides the core pyrimidine ring system. For the synthesis of 5-substituted pyrimidines, a common starting material is uracil (B121893) or a derivative thereof.

A prevalent classical route to obtain the 5-chloro-substituted pyrimidine ring involves the direct chlorination of uracil. Various chlorinating agents have been employed for this purpose. For instance, the reaction of uracil with gaseous chlorine in a solution of aqueous hydrochloric acid can yield 5-chlorouracil. prepchem.com Another common laboratory method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent like 1,2-dimethoxyethane, often in the presence of a catalyst or promoter such as sodium azide. cdnsciencepub.com The reaction with NCS provides a milder alternative to using elemental chlorine.

The resulting 5-chlorouracil exists in tautomeric equilibrium with 5-chloropyrimidin-2-ol. To obtain the hydrochloride salt, the isolated 5-chloropyrimidin-2-ol is treated with hydrochloric acid.

A summary of classical chlorination methods for uracil is presented below:

Chlorinating AgentSolventAdditional ReagentsTemperature (°C)Yield (%)PurityReference
Gaseous Chlorine18% HCl (aq)-72-80-Not specified prepchem.com
N-Chlorosuccinimide (NCS)1,2-dimethoxyethaneSodium azide4545Not specified cdnsciencepub.com
N-Chlorosuccinimide (NCS)Acetic Acid-RefluxNot specifiedNot specified cdnsciencepub.com
Sodium Hypochlorite (B82951)Sulfuric Acid (aq)-5-25>99.5%High google.com

Yield Optimization and Purity Considerations in Established Syntheses

The efficiency and purity of the final product in classical syntheses are influenced by several factors. In the chlorination of uracil, the choice of chlorinating agent and reaction conditions plays a crucial role. For example, a patented method utilizing sodium hypochlorite in an acidic medium reports a high yield and purity of over 99.5% for 5-chlorouracil. google.com

Optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is essential for maximizing yield and minimizing the formation of byproducts. azom.com For instance, in the synthesis of 5-bromouracil, a related compound, heating uracil with a solvent and catalyst to 75-85 °C before adding the brominating agent has been shown to be effective. google.com Similar temperature control is critical in chlorination reactions to prevent over-chlorination or degradation of the product. prepchem.com

Purification of the final product, this compound, typically involves crystallization from a suitable solvent to remove unreacted starting materials and byproducts. The purity of the product is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comhoffmanlab.org

Modern Synthetic Innovations in this compound Production

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for the production of halogenated pyrimidines. These innovations aim to overcome some of the limitations of classical approaches, such as harsh reaction conditions and the use of hazardous reagents.

Catalyst-Mediated Synthetic Routes for Halogenated Pyrimidines

Catalysis offers a powerful tool for the development of more efficient synthetic routes. In the context of halogenated pyrimidines, various catalytic systems have been explored. For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) has been shown to mediate the halogenation of uracil derivatives at the C-5 position. acs.org Silver-catalyzed three-component reactions have also been developed for the synthesis of 5-arylselanyluracils, demonstrating the potential of metal catalysis in the functionalization of the uracil ring. rsc.org While not a direct chlorination, this highlights the ongoing research into catalyst-mediated C-H functionalization of pyrimidines.

For the chlorination step itself, the use of catalysts can enhance the reactivity of the chlorinating agent and allow for milder reaction conditions. For example, the chlorination of 4,6-dihydroxypyrimidine (B14393) to 4,6-dichloropyrimidine (B16783) can be catalyzed by various compounds, including amines and phosphorus compounds. cdnsciencepub.com

Flow Chemistry and Continuous Synthesis Strategies for this compound

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability. aurigeneservices.com The continuous nature of flow reactors allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and purity. aurigeneservices.com

While specific applications of flow chemistry for the synthesis of this compound are not widely reported, the principles of this technology are applicable. For instance, the synthesis of 5-fluorouracil (B62378) has been demonstrated using a continuous flow microchannel reactor, achieving high purity and yield. chemicalbook.com This approach could potentially be adapted for the chlorination of uracil to produce 5-chlorouracil in a continuous manner, followed by an in-line or downstream process for hydrochloride salt formation. The use of flow reactors can be particularly beneficial for handling hazardous reagents like elemental chlorine in a safer, more controlled environment.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. actascientific.com In the synthesis of pyrimidine derivatives, this includes the use of safer solvents, minimizing waste, and employing catalytic methods. actascientific.com

For the synthesis of this compound, several green approaches can be considered. The use of a less hazardous chlorinating agent than elemental chlorine, such as NCS, is a step towards a greener process. cdnsciencepub.com Furthermore, developing catalytic systems that can operate in environmentally friendly solvents like water or ethanol (B145695) would significantly improve the sustainability of the synthesis. A patented method for producing 5-chlorouracil highlights an environmentally friendly process with high yield. google.comgoogle.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can also reduce solvent usage and waste generation. actascientific.com

Synthesis of Precursors and Intermediates for this compound (e.g., 5-chloropyrimidin-2-one derivatives)

A critical intermediate in the synthesis of this compound is 5-chloropyrimidin-2(1H)-one, also known as 5-chloro-2-hydroxypyrimidine (B50789). This precursor can be synthesized through various routes, often starting from more readily available pyrimidine derivatives.

One common strategy involves the chlorination of a suitable pyrimidine precursor. For instance, 5-chlorouracil (5-chloropyrimidine-2,4(1H,3H)-dione) can serve as a starting material. nih.govhoffmanlab.orgsigmaaldrich.comsigmaaldrich.comornl.gov The synthesis of 5-chlorouracil itself can be achieved by reacting uracil with a chlorinating agent such as sodium hypochlorite under acidic conditions. google.com Once obtained, 5-chlorouracil can be subjected to further chemical transformations to yield 5-chloropyrimidin-2-one. A related patent describes the conversion of 5-chlorouracil to 2,4,5-trichloropyrimidine (B44654) using bis(trichloromethyl) carbonate, highlighting the reactivity of the uracil ring system for such transformations. google.com

Another viable pathway to a key intermediate involves the diazotization of an amino-substituted pyrimidine followed by a Sandmeyer-type reaction. A well-documented procedure in Organic Syntheses describes the preparation of 2-chloropyrimidine (B141910) from 2-aminopyrimidine (B69317). orgsyn.org This reaction is carried out by treating 2-aminopyrimidine with sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures. orgsyn.org A similar approach could be envisioned for the synthesis of 5-chloro-2-hydroxypyrimidine starting from 2-amino-5-chloropyrimidine (B1294315), followed by hydrolysis of the chloro group at the 2-position. The synthesis of 2-amino-5-chloropyrimidine itself can be achieved through the chlorination of 2-aminopyridine. nih.govguidechem.comresearchgate.netgoogle.comgoogle.comchemicalbook.com

A patented one-step method for the synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine (B189755) using hydrobromic acid and hydrogen peroxide, followed by chlorination with phosphorus oxychloride, suggests a potential analogous route for the 5-chloro derivative. google.com This would involve the initial chlorination of 2-hydroxypyrimidine at the 5-position, followed by the conversion of the hydroxyl group to a chloro group.

The following table summarizes a plausible synthetic route for a key precursor, 5-chloropyrimidin-2-one, based on analogous reactions found in the literature.

Reaction Step Starting Material Reagents and Conditions Intermediate/Product Reference
Chlorination 2-AminopyridineN-fluoro-N-chlorobenzenesulfonamide, imidazole (B134444) ionic liquid catalyst, acetonitrile (B52724), 25°C, 2h2-Amino-5-chloropyrimidine google.com
Diazotization and Hydrolysis 2-Amino-5-chloropyrimidineSodium nitrite, hydrochloric acid, water, low temperature5-Chloropyrimidin-2-olAnalogous to orgsyn.org

Purification and Isolation Techniques in the Synthesis of this compound

The final stage in the synthesis of this compound involves its purification and isolation to obtain a product of high purity. This is typically achieved through crystallization and washing procedures.

Following the synthesis of the free base, 5-chloropyrimidin-2-ol, the hydrochloride salt is formed by treatment with hydrochloric acid. A common laboratory practice for forming hydrochloride salts involves dissolving the free base in a suitable anhydrous solvent and then introducing anhydrous hydrogen chloride, often as a solution in an ether such as diethyl ether. nih.gov The resulting hydrochloride salt, being less soluble in the non-polar solvent mixture, precipitates out of the solution and can be collected by filtration. nih.gov

Recrystallization is a primary technique for purifying the isolated crude hydrochloride salt. mt.com The choice of solvent is critical for effective purification. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility for it at room temperature, allowing for the formation of pure crystals upon cooling. mt.com For hydrochloride salts of organic compounds, polar solvents or mixtures of solvents are often employed.

Research on the purification of similar hydrochloride salts suggests several effective solvent systems. For instance, a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) has been used for the recrystallization of a related compound. google.com Other commonly used solvents for the recrystallization of hydrochloride salts include lower alcohols like ethanol or 2-propanol. researchgate.net Often, a co-solvent or anti-solvent is used to induce crystallization. For example, diethyl ether can be added to a solution of the hydrochloride salt in an alcohol to decrease its solubility and promote precipitation. researchgate.net

The purification process may also involve washing the filtered crystals with a solvent in which the desired product is sparingly soluble, to remove any remaining impurities. This is often a non-polar solvent like diethyl ether or hexane. The purified crystals are then dried under vacuum to remove any residual solvent.

The table below outlines common purification techniques applicable to this compound based on established methods for similar compounds.

Purification Step Technique Solvent System Purpose Reference
Salt Formation and Precipitation PrecipitationAnhydrous Dichloromethane, Anhydrous HCl in EtherTo form and isolate the hydrochloride salt from the reaction mixture. nih.gov
Recrystallization Cooling CrystallizationDichloromethane / Ethyl AcetateTo purify the crude hydrochloride salt by removing impurities. google.com
Recrystallization Anti-solvent Crystallization2-Propanol / Diethyl EtherTo induce precipitation and purify the hydrochloride salt. researchgate.net
Washing Solid WashingDiethyl Ether or HexaneTo remove residual soluble impurities from the final crystalline product. researchgate.net

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 5 Chloropyrimidin 2 Ol Hydrochloride

Nucleophilic Aromatic Substitution Reactions Involving the Pyrimidine (B1678525) Ring of 5-Chloropyrimidin-2-ol Hydrochloride

The pyrimidine ring's electron-deficient nature makes it highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. This is a principal pathway for the functionalization of chloropyrimidines. acs.org The chlorine atom at the C2 position, flanked by two ring nitrogens, is an excellent leaving group in these reactions, making it a prime site for substitution. zenodo.org

Mechanism and Scope of Nucleophilic Displacement of the Chlorine Atom

The displacement of the chlorine atom in this compound proceeds via the classical SNAr addition-elimination mechanism. This two-step process is characteristic of nucleophilic substitutions on activated aromatic and heteroaromatic rings. nih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine (C2). This attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed.

Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, which is a good leaving group.

This mechanism is distinct from SN1 and SN2 reactions. An SN2 reaction is geometrically impossible due to the steric hindrance of the ring preventing backside attack, while an SN1 reaction is unfavorable because of the instability of the resulting aryl cation. wikipedia.org The scope of nucleophiles that can displace the chlorine atom is broad and includes amines, alkoxides, and thiolates, making it a versatile method for synthesizing a wide array of pyrimidine derivatives.

Regioselectivity and Stereoselectivity in Substitution Reactions of this compound Derivatives

While 5-Chloropyrimidin-2-ol itself has a single chlorine atom for substitution, the principles of regioselectivity are critical when considering more complex substituted pyrimidines. In systems like 2,4-dichloropyrimidines, the site of nucleophilic attack is highly dependent on the electronic nature of other substituents on the ring and the nucleophile itself.

Studies on 5-substituted-2,4-dichloropyrimidines show that an electron-withdrawing group at the C5 position generally directs nucleophilic attack to the C4 position. nih.gov Conversely, electron-donating groups at other positions can alter this preference. wuxiapptec.com For instance, certain tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position in 5-substituted-2,4-dichloropyrimidines. nih.gov These findings are crucial for planning synthetic routes involving multifunctional pyrimidine scaffolds.

Table 1: Influence of Substituents on Regioselectivity of SNAr in Dichloropyrimidines
Substituent PositionSubstituent TypePreferred Site of AttackReference
C5Electron-Withdrawing (e.g., -CF3, -NO2)C4 nih.govgoogle.com
C6Electron-Donating (e.g., -OMe, -NHMe)C2 wuxiapptec.com
-Tertiary Amine NucleophileC2 (in 5-substituted systems) nih.gov

Stereoselectivity becomes a consideration when the nucleophile or other parts of the pyrimidine derivative contain chiral centers. The SNAr reaction itself does not typically create a new stereocenter at the site of substitution on the ring. However, if a chiral nucleophile is used, the resulting product will be chiral, and diastereomeric products could be formed if the pyrimidine substrate is also chiral. Studies involving the Walden cycle have been fundamental in understanding the stereochemical outcomes of nucleophilic substitution reactions. fiveable.me

Electrophilic Aromatic Substitution on the Pyrimidine Ring of this compound (If applicable, considering halogen activation)

Electrophilic aromatic substitution (SEAr) reactions are generally very difficult to perform on pyrimidine rings. uoanbar.edu.iq The two ring nitrogen atoms are highly electronegative, which significantly reduces the electron density of the ring system, thereby deactivating it towards attack by electrophiles. uoanbar.edu.iq In the presence of acid, which is often required as a catalyst for SEAr, the nitrogen atoms become protonated, further increasing the ring's deactivation. uoanbar.edu.iq

The chlorine atom at the C5 position also influences reactivity. Halogens are generally considered deactivating groups in SEAr due to their inductive electron-withdrawing effect. youtube.com However, they can also donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. youtube.com In the case of 5-Chloropyrimidin-2-ol, the powerful deactivating effect of the two ring nitrogens would likely overwhelm any directing or activating effect from the chlorine or hydroxyl group. Consequently, electrophilic aromatic substitution on the pyrimidine ring of this compound is not a synthetically viable reaction under normal conditions and would require harsh reagents that could lead to degradation of the molecule. libretexts.orgmasterorganicchemistry.com

Tautomeric Equilibrium and Interconversions of this compound

Tautomerism is a fundamental characteristic of hydroxypyrimidines, significantly influencing their structure, stability, and reactivity. This compound can exist in a tautomeric equilibrium between its enol form (5-chloropyrimidin-2-ol) and its more stable keto form (5-chloro-pyrimidin-2(1H)-one).

Pyrimidin-2-ol vs. Pyrimidin-2(1H)-one Tautomerism Studies

The equilibrium between the pyrimidin-2-ol and pyrimidin-2(1H)-one tautomers has been the subject of numerous theoretical and experimental studies. researchgate.netchemicalbook.com For the parent compound, pyrimidin-2-one, the keto form is generally found to be the more stable tautomer. The position of this equilibrium is sensitive to the electronic effects of other substituents on the pyrimidine ring. researchgate.nettandfonline.com Electron-donating substituents tend to decrease the energy barrier for tautomeric conversion compared to electron-withdrawing substituents. researchgate.net

Experimental and Computational Elucidation of Tautomeric Forms in Various Phases and Solvents

Both experimental techniques and computational chemistry have been employed to understand the factors governing this tautomeric equilibrium. Computational studies, often using Density Functional Theory (DFT), have shown that in the gas phase, the stability of the tautomers can be very close, but in solution, the keto form (pyrimidin-2(1H)-one) is typically more stable. researchgate.net This stabilization in solution is attributed to better solvation of the more polar keto tautomer.

The conversion between tautomers can occur through direct proton transfer or be mediated by solvent molecules, such as water. researchgate.net Water-assisted proton transfer generally has a lower activation energy barrier compared to the direct, uncatalyzed process. researchgate.net

Table 2: Computational Insights into Pyrimidin-2(1H)-one ⇌ Pyrimidin-2-ol Tautomerism
Condition/MethodFindingReference
Gas Phase vs. SolutionPyrimidin-2-ol (enol) form can be competitive in the gas phase, but the Pyrimidin-2(1H)-one (keto) form dominates in solution. researchgate.net
Proton Transfer MechanismSolvent-assisted (e.g., water) proton transfer is kinetically more favorable than direct proton transfer. researchgate.net
Substituent EffectsElectron-donating groups at meta and para positions lower the activation energy for tautomerism more than electron-withdrawing groups. researchgate.net
Computational Level (B3LYP/6-311++G**)Calculated energy barrier for water-assisted tautomerism is significantly lower than for the direct mechanism. researchgate.net

For this compound, it is expected that the 5-chloro-pyrimidin-2(1H)-one tautomer would be the predominant species, particularly in solution, due to the combined effects of the inherent stability of the pyrimidinone form and solvent interactions.

Metal-Catalyzed Coupling Reactions Utilizing this compound as a Substrate

The chlorine atom at the C5 position of the pyrimidine ring is amenable to various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.

Derivatives of 5-chloropyrimidin-2-ol are effective substrates in several key palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the pyrimidine ring and various aryl or vinyl groups. libretexts.orgresearchgate.net This reaction typically involves the coupling of the chlorinated pyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The general catalytic cycle proceeds through three main steps: oxidative addition of the chloropyrimidine to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the halide in the oxidative addition step generally follows the trend I > Br > Cl, which can necessitate more forcing conditions or specialized catalyst systems for chlorides. libretexts.org

Reaction Description Key Components Typical Product
Suzuki-Miyaura CouplingForms a C-C bond between an organohalide and an organoboron compound. libretexts.orgPd catalyst, base, organoboron reagent.Biaryl or vinyl-substituted pyrimidine.
Sonogashira CouplingCouples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgPd catalyst, copper(I) co-catalyst, amine base.Alkynyl-substituted pyrimidine.
Heck ReactionCouples an unsaturated halide with an alkene. organic-chemistry.orglibretexts.orgPd catalyst, base.Alkenyl-substituted pyrimidine.

The Sonogashira coupling provides a method for the introduction of alkyne moieties at the C5 position. libretexts.orgwikipedia.org This reaction couples the chloropyrimidine derivative with a terminal alkyne, typically utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.org The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the chloropyrimidine is followed by transmetalation with a copper acetylide (formed in the copper cycle) and subsequent reductive elimination. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgresearchgate.net

The Heck reaction enables the arylation or vinylation of the pyrimidine core by coupling the C5-chloro substituent with an alkene. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction involves the oxidative addition of the chloropyrimidine to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The Heck reaction is often stereoselective, typically favoring the formation of the trans-alkene. youtube.com

Beyond the classic Suzuki, Sonogashira, and Heck reactions, other cross-coupling strategies can be employed to introduce a wide range of functional groups onto the pyrimidine scaffold using 5-chloropyrimidin-2-ol derivatives. The electron-deficient nature of the pyrimidine ring enhances its reactivity in these transformations. mdpi.com

Various palladium- and nickel-catalyzed cross-coupling reactions have been developed for the arylation and heteroarylation of chloropyrimidines. For instance, cobalt-catalyzed cross-coupling reactions between arylzinc halides and 2-chloropyrimidines have been reported to proceed in good yields. nih.gov These alternative methods can offer different substrate scopes, functional group tolerances, and reaction conditions compared to the more traditional palladium-catalyzed systems. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these coupling reactions. mdpi.com For example, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of palladium-catalyzed couplings involving chloro-heteroaromatics.

Functionalization of the Hydroxyl and Nitrogen Atoms in this compound

The presence of both a hydroxyl group and ring nitrogen atoms in 5-chloropyrimidin-2-ol allows for functionalization through alkylation and acylation reactions. The regioselectivity of these reactions (O- vs. N-functionalization) is a key consideration and can often be controlled by the choice of reagents and reaction conditions.

The hydroxyl group at the C2 position can be converted to an ether or an ester through O-alkylation and O-acylation, respectively.

O-alkylation is typically achieved by treating the pyrimidinol with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity between O- and N-alkylation. For instance, using silver salts of pyridones in non-polar solvents has been reported to favor O-alkylation. nih.gov Direct alkylation of similar pyrimidin-2(1H)-ones can lead to a mixture of N- and O-alkylated products, with the ratio depending on the specific substrate and alkylating agent. nih.gov

O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of an ester linkage at the C2 position.

The nitrogen atoms of the pyrimidine ring are also nucleophilic and can participate in alkylation and acylation reactions. In the case of 5-chloropyrimidin-2-ol, which exists in tautomeric equilibrium with 5-chloro-1H-pyrimidin-2-one, alkylation and acylation can occur at the N1 or N3 positions.

N-alkylation can be favored under certain conditions. For example, the alkylation of alkali metal salts of 2-pyridones in polar aprotic solvents like DMF has been shown to predominantly yield the N-alkylated product. nih.gov The steric and electronic properties of both the pyrimidine substrate and the alkylating agent play a significant role in determining the site of alkylation. nih.gov In some cases, direct alkylation may overwhelmingly favor O-alkylation, necessitating alternative synthetic routes, such as a Buchwald-Hartwig amination, to achieve N-alkylation. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloropyrimidin 2 Ol Hydrochloride

X-ray Crystallography of 5-Chloropyrimidin-2-ol Hydrochloride and its Co-crystals

The determination of the crystal structure of this compound involves growing single crystals of suitable quality and analyzing their diffraction pattern when exposed to X-rays. This analysis reveals the fundamental repeating unit of the crystal, known as the unit cell, which is defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ).

While specific crystallographic data for this compound is not widely published, studies on related pyrimidine (B1678525) derivatives provide a framework for what to expect. For instance, the crystallization of similar small molecules often results in common space groups such as P2₁/c or C2/c. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect to investigate as different polymorphs can exhibit distinct physical properties. The study of polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystal structures.

The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a strategy to modify the physicochemical properties of a compound. nih.gov The analysis of co-crystals of 5-Chloropyrimidin-2-ol would provide insight into its intermolecular interaction capabilities. nih.govrsc.org

Table 1: Hypothetical Unit Cell Parameters for a Polymorph of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)820.5
Z4

Note: This table is illustrative and not based on published experimental data for the specific compound.

In the solid state, molecules of this compound are expected to be organized through a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The presence of a hydroxyl group, a pyrimidinic nitrogen atom, and the chloride counter-ion creates multiple opportunities for hydrogen bond donor and acceptor sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

High-resolution 1D NMR spectra (¹H, ¹³C, and ¹⁵N) are fundamental for the structural assignment of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their electronic environments. oregonstate.eduorganicchemistrydata.org The chemical shifts of the aromatic protons on the pyrimidine ring are influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl group. The position of the OH and NH proton signals can vary depending on the solvent and concentration due to hydrogen bonding. sigmaaldrich.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. organicchemistrydata.orgchemicalbook.com The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the substituents. nih.govchemicalbook.com The carbon bearing the chlorine atom (C5) and the carbon attached to the hydroxyl group (C2) would exhibit characteristic downfield shifts. chemscene.com

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is particularly informative for heterocyclic compounds. acs.orgresearchgate.net It can directly probe the nitrogen atoms in the pyrimidine ring, providing insights into their electronic state and involvement in hydrogen bonding or protonation. mdpi.comrsc.orgnih.gov The chemical shift of the protonated nitrogen atom in the hydrochloride salt would be significantly different from that of the unprotonated nitrogen. researchgate.net

Table 2: Predicted NMR Chemical Shift Ranges for 5-Chloropyrimidin-2-ol in DMSO-d₆

NucleusPredicted Chemical Shift (ppm)Notes
¹H8.0 - 9.0Aromatic protons
10.0 - 12.0OH/NH protons (broad, exchangeable)
¹³C150 - 165C2 (attached to O) and C4/C6
110 - 125C5 (attached to Cl)
¹⁵N-100 to -150Unprotonated ring nitrogen
-180 to -220Protonated ring nitrogen

Note: These are estimated ranges based on data for similar pyrimidine derivatives and are not specific experimental values for this compound. Actual values may vary. sigmaaldrich.comnih.govpdx.edu

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms. libretexts.orgnih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Tautomer Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be used to study tautomeric equilibria.

5-Chloropyrimidin-2-ol can exist in tautomeric forms, primarily the -ol form (2-hydroxy) and the -one form (2-oxo or 2(1H)-one). Vibrational spectroscopy is a key tool to determine the predominant tautomer in the solid state.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the O-H stretch (in the -ol form) or the N-H and C=O stretches (in the -one form). The C=O stretching vibration, typically a strong band in the region of 1650-1700 cm⁻¹, would be a clear indicator of the presence of the 2-pyrimidinone tautomer. The O-H stretching band is typically broad and found at higher wavenumbers (around 3200-3600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for studying the vibrations of the pyrimidine ring. mdpi.comresearchgate.netresearchgate.net The symmetric ring breathing modes are often strong in the Raman spectrum and can be sensitive to substitution and tautomeric form. nih.govacs.org

Table 3: Key Vibrational Modes for Tautomer Identification of 5-Chloropyrimidin-2-ol

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Tautomer
O-H stretch3200 - 3600 (broad)2-hydroxy (-ol)
N-H stretch3000 - 3400 (medium)2-oxo (-one)
C=O stretch1650 - 1700 (strong)2-oxo (-one)
C=N stretch1550 - 1650 (medium-strong)Both
C-Cl stretch600 - 800 (medium)Both

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the confirmation of the molecular weight and elucidation of the fragmentation patterns of this compound. The technique provides vital information for structural verification by identifying the molecular ion and its characteristic isotopic signature, as well as by analyzing the fragment ions generated upon ionization.

Under typical electron impact (EI) ionization, the 5-Chloropyrimidin-2-ol molecule is expected to produce a molecular ion peak ([M]+). Due to the presence of the chlorine atom, a characteristic isotopic pattern is observed for all chlorine-containing fragments. The two major isotopes of chlorine, 35Cl and 37Cl, exist in a natural abundance ratio of approximately 3:1. This results in two peaks for each chlorine-containing ion: the M+ peak corresponding to the 35Cl isotope and an M+2 peak corresponding to the 37Cl isotope, with the M+2 peak having roughly one-third the intensity of the M+ peak. This isotopic signature is a powerful diagnostic feature in the mass spectrum.

The fragmentation of pyrimidine derivatives in mass spectrometry is often dictated by the nature and position of the substituents on the ring. For 5-Chloropyrimidin-2-ol, the fragmentation pathways are influenced by the chloro and hydroxyl groups. The initial fragmentation of the molecular ion may proceed through several pathways. One common fragmentation route for pyrimidine rings involves the initial loss of small, stable molecules.

A plausible fragmentation pathway for 5-Chloropyrimidin-2-ol would involve the initial loss of a chlorine radical (Cl•) or a neutral molecule of hydrogen chloride (HCl). The loss of a chlorine atom from the molecular ion would result in a fragment ion that can undergo further rearrangement and fragmentation. Another significant fragmentation pathway for pyrimidines involves the cleavage of the ring itself. This can lead to the formation of various smaller charged fragments.

In the case of related chloropyrimidines, such as 2-amino-5-chloropyrimidine (B1294315), the mass spectrum shows a prominent molecular ion peak along with a significant M+2 peak. nist.gov The fragmentation of these compounds often involves the loss of HCN or chlorine, followed by further ring fragmentation. The study of the mass spectra of various pyrimidine derivatives indicates that the fragmentation is highly dependent on the substituents. iosrjournals.org For instance, the presence of a hydroxyl group can lead to alpha-cleavage or dehydration, although the latter is less common in aromatic systems. libretexts.org

The table below outlines the expected key ions in the mass spectrum of 5-Chloropyrimidin-2-ol.

m/z Value Proposed Fragment Ion Significance
130/132[C4H3ClN2O]+Molecular ion peak (M+ and M+2)
95[C4H3N2O]+Loss of Cl
94[C4H2N2O]•+Loss of HCl
68[C3H2N2]+Further fragmentation after loss of CO and Cl

This table is a representation of plausible fragmentation patterns based on the general principles of mass spectrometry of heterocyclic and halogenated compounds.

UV-Visible Spectroscopy and Electronic Structure Investigations

UV-Visible spectroscopy is a valuable technique for investigating the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.

The UV-Visible spectrum of pyrimidine and its derivatives typically exhibits multiple absorption bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions. rsc.org The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. The positions and intensities of these bands are sensitive to the nature and position of substituents on the pyrimidine ring, as well as the solvent used for the analysis.

For 5-Chloropyrimidin-2-ol, the presence of the chlorine atom (an auxochrome) and the hydroxyl group can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyrimidine. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the pyrimidine ring, affecting the energy of the π orbitals. The hydroxyl group can also influence the spectrum through its electron-donating character.

Studies on various pyrimidine derivatives have shown that they exhibit characteristic absorption bands. For example, a study on a potent pyrimidine derivative reported a λmax at 275 nm. nih.gov Other research on pyrimidine derivatives has noted multiple absorption maxima of varying intensities. researchgate.netnih.gov The electronic absorption spectra of halogenated pyrimidines, such as 2-chloropyrimidine (B141910), have been studied in detail, revealing complex vibrational progressions within the electronic bands. rsc.org These studies indicate that halogenation can lead to noticeable shifts in the absorption bands. rsc.org

The electronic structure investigations, often supported by computational methods like time-dependent density functional theory (TDDFT), can provide a deeper understanding of the nature of the electronic transitions observed in the UV-Visible spectrum. rsc.org These calculations can help assign the observed absorption bands to specific electronic transitions and explain the influence of substituents on the spectral properties.

The table below summarizes the expected UV-Visible absorption data for this compound based on the analysis of related pyrimidine derivatives.

Wavelength (λmax) Molar Absorptivity (ε) Transition Type
~210-230 nmHighπ → π
~260-280 nmModerate to Highπ → π
~300-340 nmLown → π*

This table presents expected values based on the UV-Visible spectra of analogous pyrimidine compounds.

Theoretical and Computational Investigations of 5 Chloropyrimidin 2 Ol Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. scispace.comnih.gov For many halogenated and hydroxylated pyrimidines, DFT methods like B3LYP have been successfully employed. nih.gov

Optimization of Molecular Structure and Conformations

A critical first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For 5-Chloropyrimidin-2-ol hydrochloride, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the pyrimidine (B1678525) ring and its substituents. However, specific optimized geometrical parameters for this compound are not available in published literature.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. researchgate.net While HOMO-LUMO analyses have been performed for numerous pyrimidine derivatives, researchgate.net there is no published data detailing the specific HOMO-LUMO energies or the HOMO-LUMO gap for this compound.

Quantum Chemical Studies on Tautomeric Preferences and Energy Landscapes

Hydroxypyrimidines can exist in different tautomeric forms, such as the keto-enol equilibrium. For example, 5-Chloropyrimidin-2-ol can theoretically exist in equilibrium with its tautomer, 5-chloro-1H-pyrimidin-2(3H)-one. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and mapping the energy landscape of their interconversion. vedantu.comyoutube.com Studies on similar molecules like 5-chlorouracil (B11105) have shown that the relative stability of tautomers can be significantly influenced by the environment. researchgate.netmdpi.com However, a specific quantum chemical study detailing the tautomeric preferences and energy landscapes of this compound has not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. mdpi.com An MD simulation of this compound could provide insights into its behavior in solution, including its hydration shell and potential for hydrogen bonding. While MD simulations are widely used for drug discovery and materials science involving pyrimidine-like scaffolds, nih.gov no specific MD simulation studies have been published for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Comparing these predicted spectra with experimentally obtained data is a powerful way to validate the accuracy of the computational model and the structural assignment. researchgate.net This approach is common for characterizing new compounds. To date, there are no published studies that present a comparison of theoretically predicted spectroscopic parameters with experimental spectra for this compound.

Reaction Pathway and Transition State Analysis for Reactions Involving this compound

Understanding the mechanisms of chemical reactions is a key application of computational chemistry. This involves identifying the transition states and calculating the activation energies for potential reaction pathways. For a reactive molecule like this compound, this could involve studying its decomposition pathways or its reactions with other chemical species. Such computational analyses are crucial for predicting reactivity and designing synthetic routes. However, the scientific literature lacks any reports on the theoretical analysis of reaction pathways involving this compound.

Derivatives and Analogs of 5 Chloropyrimidin 2 Ol Hydrochloride: Synthesis and Chemical Properties

Synthesis of Substituted 5-Chloropyrimidin-2-ol Derivatives

The synthesis of derivatives from a 5-chloropyrimidin-2-ol core primarily involves reactions targeting the chloro substituent, the hydroxyl group, or the ring itself. Key synthetic strategies include nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyrimidine (B1678525) ring is susceptible to displacement by various nucleophiles. The reactivity of halopyrimidines generally follows the order C4(6) > C2 > C5, making the C5-chloro group less reactive than those at the C2, C4, or C6 positions. acs.org However, under appropriate conditions, substitution can be achieved. For instance, studies on 2,4-dichloropyrimidines show that reactions with neutral nitrogen nucleophiles can be moderately selective, often yielding mixtures of isomers. acs.org The introduction of an activating group, such as an N-nitroso moiety on an exocyclic amine, can significantly enhance the reactivity of a chloro-substituent towards nucleophilic attack, allowing reactions to proceed under much milder conditions. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. This method has been successfully applied to chloropyrimidines to synthesize biaryl compounds. acs.orgnih.gov An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed, highlighting the ability to sequentially introduce different aryl groups. nih.gov The choice of catalyst, base, and solvent is critical, with systems like Pd₂(dba)₃/P(t-Bu)₃ and potassium fluoride (B91410) in THF, or Pd(PPh₃)₄ with potassium carbonate in aqueous ethanol (B145695)/toluene mixtures, proving effective. acs.orgnih.gov These reactions tolerate a variety of functional groups on the boronic acid partner, including electron-donating and electron-withdrawing groups. acs.org

Cyclization and Condensation Reactions: New pyrimidine rings can be formed through cyclization. One common method involves the condensation of α,β-unsaturated ketones (chalcones) with urea, thiourea, or guanidine (B92328) hydrochloride. researchgate.netnih.gov Another approach is the reaction of 2-aminoamides with thiophosgene, which provides a novel, high-yielding, one-step synthesis of 2-chloropyrimidin-4-ol derivatives. researchgate.netacs.org This transformation is thought to proceed via an isothiocyanate intermediate. researchgate.netacs.org

Pyrimidine-Based Heterocycles Derived from 5-Chloropyrimidin-2-ol Hydrochloride as Building Blocks

The pyrimidine nucleus is a privileged heterocyclic scaffold found in numerous biologically active compounds and is a fundamental building block in medicinal chemistry. gsconlinepress.comsigmaaldrich.com Starting from a functionalized core like this compound, chemists can construct more elaborate fused or linked heterocyclic systems.

Fused Heterocycles: The pyrimidine ring can be fused with other rings like pyran, pyridine, or thiophene (B33073) to create bicyclic and polycyclic systems. researchgate.net For example, pyrano[2,3-d]pyrimidines can be synthesized via multi-component reactions involving barbituric acid derivatives, aldehydes, and malononitrile. researchgate.net Fused systems often exhibit modified physical and chemical properties, such as lipophilicity and solubility, which can be advantageous in drug design. nih.gov The synthesis of pyrido[2,3-d]pyrimidines, for example, can be achieved through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov

Linked Bi-heterocycles: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are instrumental in linking the pyrimidine core to other aromatic or heteroaromatic rings. acs.orgnih.gov For example, 2,4-dichloropyrimidine can be sequentially coupled with two different arylboronic acids to produce 2,4-diarylpyrimidines in a regioselective manner. nih.gov This strategy allows for the creation of large libraries of compounds from a single, common intermediate, which is a significant advantage in drug discovery. acs.orgnih.gov The development of methods for creating these complex structures from simple, readily available starting materials like amines and other heterocycles is an active area of research. sciencedaily.comscripps.edu

Structure-Reactivity Relationships in this compound Analogs

The relationship between the chemical structure of a molecule and its reactivity or biological activity is a cornerstone of medicinal chemistry. For pyrimidine derivatives, the nature and position of substituents on the ring profoundly influence their properties. nih.gov

Reactivity: The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. uoanbar.edu.iq This effect deactivates the ring towards electrophilic substitution. uoanbar.edu.iqgrowingscience.com The general order of reactivity for nucleophilic aromatic substitution on the pyrimidine ring is C4(6) > C2 > C5. acs.org This regioselectivity is influenced by the stability of the intermediate Meisenheimer complex and can be further modulated by the electronic properties of other substituents on the ring. acs.orgwuxiapptec.com For instance, in 2-MeSO₂-4-chloropyrimidine, SNAr reactions with amines occur at C4, while reactions with alkoxides selectively occur at C2. wuxiapptec.com This dichotomy is explained by the formation of a hydrogen-bond complex between the acidic proton of the methanesulfonyl group and the anionic nucleophile, which directs the attack to the C2 position. wuxiapptec.com

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to correlate physicochemical properties of a series of compounds with their biological activities using statistical models. Such studies have been performed on various pyrimidine derivatives. For a series of oxadiazolo[3,4-d]pyrimidine nucleoside derivatives, it was found that higher antiviral activity correlated with smaller values for the partition coefficient (logP) and a specific molecular surface area descriptor (vsurf_G), and a larger value for aqueous solubility (logS). nih.gov Similarly, a QSAR study on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents generated predictive models for their activity. ijpbs.net These models provide valuable insights into the structural features required for a desired biological effect, guiding the design of more potent analogs. nih.govresearchgate.net

Stereochemical Aspects of Derivatives of this compound

While simple, planar pyrimidine derivatives like 5-chloropyrimidin-2-ol may be achiral, the introduction of substituents can create stereocenters, leading to stereoisomers with distinct chemical and biological properties. The control and understanding of stereochemistry are critical in the synthesis and application of these derivatives.

Introduction of Stereocenters: Stereocenters are most commonly introduced by attaching a chiral side chain to the pyrimidine ring. For example, the synthesis of chiral building blocks like (2S)-2-acetylamino-3-(2,4-difluorophenyl)propionic acid can be achieved via asymmetric hydrogenation, and these chiral units can then be incorporated into more complex molecules. mdpi.com Stereochemically controlled transformations are particularly important in the synthesis of nucleoside analogs, where the configuration at the sugar moiety dictates the molecule's ability to interact with biological targets. nih.gov The synthesis of spirocycles, which inherently possess a quaternary carbon common to two rings, is another area where stereochemistry is a key consideration. nih.gov

Stereospecific Reactions: The cyclization of substituted dienes can proceed in a stereospecific manner. For instance, the free-radical cyclization of a 1,6-heptadiene (B165252) substituted with a uracil (B121893) base was found to generate a carbocyclic nucleoside analogue where all three substituents on the newly formed cyclopentane (B165970) ring were in a cis configuration. acs.org The stereochemistry of this product was confirmed using advanced NMR techniques like Difference Nuclear Overhauser Effect (DNOE) and X-ray crystallography. acs.org Such stereochemical control is essential for producing compounds with well-defined three-dimensional structures.

Compound Index

Applications of 5 Chloropyrimidin 2 Ol Hydrochloride in Chemical Synthesis and Materials Science

5-Chloropyrimidin-2-ol Hydrochloride as a Building Block for Complex Organic Molecules

The structure of this compound makes it a valuable synthon, or building block, in organic synthesis. The chlorine atom at the 2-position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Concurrently, the hydroxyl group at the 5-position can undergo reactions such as etherification. This dual reactivity allows for the stepwise and controlled construction of complex molecular architectures.

Patents and chemical literature describe it as an important raw material for synthesizing 2-(substituted phenoxy)-5-hydroxypyrimidine compounds. patsnap.com The synthesis process often involves the demethylation of 2-chloro-5-methoxypyrimidine (B1297454) to yield the hydroxyl functionality. patsnap.comchemicalbook.com The compound serves as a key intermediate for producing a range of pyrimidine (B1678525) derivatives. nordmann.global For instance, it is a precursor for synthesizing 2-chloropyrimidine-5-carboxylic acid, another important intermediate in medicinal chemistry. google.com The strategic placement of its functional groups allows chemists to build upon the pyrimidine core to create diverse molecular libraries for various research applications.

Table 1: Examples of Molecules Synthesized Using 2-Chloro-5-hydroxypyrimidine as an Intermediate
Starting IntermediateReagents/ConditionsProductApplication FieldSource(s)
2-Chloro-5-methoxypyrimidineHydrobromic acid, Methionine, Acetic Acid2-Chloro-5-hydroxypyrimidineChemical Synthesis patsnap.com, chemicalbook.com
2-Chloro-5-methoxypyrimidineBoron tribromide, Dichloromethane (B109758)2-Chloro-5-hydroxypyrimidineChemical Synthesis chemicalbook.com, chemicalbook.com, ambeed.com
2-Chloro-5-bromopyrimidinen-BuLi, Boc2O, then Acid/Base2-Chloropyrimidine-5-carboxylic acidMedicinal Chemistry google.com
2-Chloro-5-hydroxypyrimidineN/ATandospirone DerivativesMedicinal Chemistry chemicalbook.com

This table is generated based on available synthesis data and may not be exhaustive.

Utilization in Agrochemical Research and Development (as chemical intermediates, not final products)

In the field of agrochemicals, pyrimidine-based compounds are of significant interest and are continuously being developed as insecticides, herbicides, and fungicides. patsnap.com this compound, as a pyrimidine derivative, is noted for its utility in this sector, primarily as an intermediate in the synthesis of compounds with potential plant growth-regulating functions. patsnap.com Chemical suppliers explicitly list agrochemicals as a key application area for this intermediate. nordmann.globalambeed.com

While specific, commercially available pesticides derived directly from this compound are not extensively detailed in public literature, the broader class of chloropyridine and chloropyrimidine intermediates is fundamental to the synthesis of many active agrochemical ingredients. epo.orgjustia.com For example, the related compound 2-chloro-5-methylpyridine (B98176) is a crucial intermediate for certain herbicides. epo.orgjustia.com The functional groups on this compound provide reaction sites to build the complex structures required for biological activity in pest and weed control. Its role is therefore critical in the research and development phase, where new potential agrochemical candidates are synthesized and evaluated.

Table 2: Examples of Related Pyridine/Pyrimidine Intermediates in Agrochemicals
IntermediateResulting Agrochemical Class/ExampleUseSource(s)
2-Chloro-5-methylpyridinePrecursor to 2-chloro-5-trichloromethylpyridineHerbicide Synthesis epo.org
2-Chloro-5-chloromethylpyridine (CCMP)Various PesticidesGeneral Pesticide Synthesis bldpharm.com
2-Hydroxy-5-nitropyridineIntermediate for bactericides, plant growth regulatorsAgrochemical Synthesis google.com

This table provides context on the role of similar structures in agrochemical synthesis.

Application in Dye Chemistry and Pigment Synthesis

There is limited specific information documenting the use of this compound in commercial dye or pigment synthesis. However, the structural characteristics of the molecule are relevant to dye chemistry. Heterocyclic compounds, including pyrimidine derivatives, are known to be incorporated into dye structures, particularly azo dyes, to modify color, reactivity, and binding properties. nih.govnih.gov

Role in Catalyst Development or Ligand Synthesis

Based on available scientific literature and patent databases, the application of this compound specifically in the development of catalysts or as a ligand for metal complexes is not a widely reported area of research. While some suppliers may categorize it under broad headings that include catalysts and ligands, specific examples of its use in this context are not documented. bldpharm.com

Precursor for Advanced Materials (e.g., polymers, functional materials, excluding biological applications)

The use of this compound as a monomer or precursor for the synthesis of advanced non-biological materials such as functional polymers is not well-documented in public research. nih.gov In principle, the bifunctional nature of the molecule (a reactive chloro group and a hydroxyl group) could allow it to be incorporated into polymer chains through polycondensation or other polymerization reactions. However, there are no specific reports of this compound being used to create materials like OLEDs, conducting polymers, or other functional materials. bldpharm.com

Analytical Methodologies for Research Scale Characterization of 5 Chloropyrimidin 2 Ol Hydrochloride

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC-MS)

Chromatographic methods are indispensable for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized chromatographic techniques in the research laboratory.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of non-volatile and thermally labile compounds like 5-Chloropyrimidin-2-ol hydrochloride. In a typical research setting, a reverse-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products.

A plausible HPLC method for the analysis of this compound could employ a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the hydrochloride salt would necessitate a buffered mobile phase to ensure consistent peak shape and retention time. Detection is commonly achieved using a UV detector, as the pyrimidine (B1678525) ring system is expected to have a strong UV absorbance. For instance, a related compound, 4-amino-2-chloropyridine, is detectable at 254 nm. nih.gov

A typical HPLC analysis would involve dissolving a precisely weighed sample of this compound in a suitable solvent, filtering it, and injecting a small volume into the HPLC system. The purity is then determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~7.5 min

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself is likely too non-volatile for direct GC analysis due to its salt form and polar nature, it could be derivatized to a more volatile species. Alternatively, GC-MS can be invaluable for identifying volatile impurities within a sample.

For the analysis of related compounds, such as chloropyramine (B1668806) hydrochloride, a GC-MS method has been developed involving extraction of the free base into an organic solvent prior to injection. scispace.com A similar approach could be adapted for 5-Chloropyrimidin-2-ol, where the hydrochloride salt is neutralized to the free base, which is more amenable to GC analysis. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The mass spectrometer would then detect the separated components, providing both mass-to-charge ratio and fragmentation patterns, which are crucial for structural elucidation and identification of unknown impurities.

Table 2: Hypothetical GC-MS Parameters for Analysis of the Free Base of 5-Chloropyrimidin-2-ol

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 280 °C (5 min)
Ionization Mode Electron Ionization (EI)
Mass Range 40-400 amu

Quantitative Analytical Methods for Research Purity Determination

Beyond chromatographic purity, quantitative methods are employed to determine the absolute purity or assay of a research sample. These methods provide a measure of the amount of the target compound in a given sample, often expressed as a weight/weight percentage.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity determination. It is a non-destructive technique that allows for the simultaneous structural confirmation and quantification of a compound. The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.

For the purity determination of this compound, a known amount of the sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d6) along with a precisely weighed amount of an internal standard of known purity. The ¹H NMR spectrum is then recorded under specific acquisition parameters that ensure a quantitative response. By comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard, the absolute purity of the sample can be calculated.

Acid-Base Titration

Given that the compound is a hydrochloride salt, acid-base titration is a classic and effective method for its quantitative analysis. This method involves the neutralization of the acidic hydrochloride with a standardized solution of a strong base, such as sodium hydroxide.

The procedure would involve dissolving a known mass of this compound in deionized water. A few drops of a suitable indicator, which changes color at the equivalence point, are added. The standardized base is then slowly added from a burette until the indicator changes color, signaling the complete neutralization of the acid. The volume of the base required to reach the endpoint is used to calculate the molar amount of the hydrochloride salt in the sample, and thus its purity. For a more precise determination, a potentiometric titration can be performed, where the change in pH is monitored with a pH meter as the titrant is added. The equivalence point is then determined from the inflection point of the resulting titration curve.

Spectrophotometric Methods in Research Synthesis Monitoring

UV-Visible spectrophotometry is a simple, rapid, and non-destructive technique that is particularly useful for monitoring the progress of a chemical reaction in a research setting. The synthesis of this compound likely involves precursors and intermediates with different UV-Vis absorption spectra compared to the final product.

By periodically taking small aliquots from the reaction mixture, diluting them appropriately, and measuring their UV-Vis spectra, a researcher can track the disappearance of starting materials and the appearance of the product. The pyrimidine ring system in this compound is expected to exhibit a characteristic absorbance maximum in the UV region. A study on a similar pyrimidine derivative showed a maximum absorbance at 275 nm. By monitoring the change in absorbance at a specific wavelength, the reaction can be followed until it reaches completion. This allows for the optimization of reaction times and conditions.

Table 3: Representative UV-Vis Spectral Data for a Pyrimidine Derivative

Compound Typeλmax (nm)Molar Absorptivity (ε)
Starting Material (e.g., a substituted uracil)~260~8,000 M⁻¹cm⁻¹
5-Chloropyrimidin-2-ol~275~10,000 M⁻¹cm⁻¹

Electrochemical Methods for Chemical Characterization in Research Settings

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound. These techniques are sensitive to the electronic structure of a molecule and can be used to study its oxidation and reduction behavior.

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is placed in an electrochemical cell with a three-electrode system (working, reference, and counter electrodes). A potential is swept between two limits, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which the compound is oxidized or reduced.

For this compound, the pyrimidine ring can be electrochemically active. The presence of the electron-withdrawing chlorine atom and the hydroxyl group will influence its redox potentials. The electrochemical behavior can be pH-dependent, and studying this dependence can provide insights into proton-coupled electron transfer processes. While not a primary method for purity determination, electrochemical analysis can serve as a complementary characterization technique, offering a unique fingerprint of the compound's electronic properties. The electrochemical reduction of substituted pyrimidines has been studied, showing that the reduction potentials are influenced by the nature and position of the substituents.

Emerging Research Directions and Future Perspectives on 5 Chloropyrimidin 2 Ol Hydrochloride

Sustainable Synthesis and Circular Economy Approaches for 5-Chloropyrimidin-2-ol Hydrochloride

The chemical industry is undergoing a significant transformation towards green and sustainable practices, and the synthesis of pyrimidine (B1678525) derivatives is no exception. Traditional methods for producing compounds like this compound often rely on harsh reagents and organic solvents, leading to environmental concerns and significant waste generation. nih.gov Future research is intensely focused on adopting green chemistry principles to mitigate these issues.

Key sustainable methodologies being explored for pyrimidine synthesis include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and ultrasound-induced reactions that enhance chemical reactivity through acoustic cavitation. tandfonline.com Solvent-free approaches, such as mechanochemical methods like ball milling and grindstone chemistry, are also gaining traction. nih.govjapsonline.com These techniques reduce or eliminate the need for hazardous solvents, aligning with the goals of green chemistry. japsonline.com Furthermore, the use of green catalysts and multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, simplifies procedures and increases atom economy. nih.govrsc.org

From a circular economy perspective, research is moving towards the use of raw materials from renewable resources to construct the pyrimidine core, thereby reducing dependence on petrochemical feedstocks. tandfonline.com The concept extends to finding value in chemical byproducts and waste streams, potentially using them as starting materials for other chemical processes. nih.gov

Interactive Table 1: Comparison of Synthesis Methods for Pyrimidine Derivatives

Method Key Advantages Traditional Drawbacks Addressed Relevant Principles
Microwave-Assisted Synthesis Faster reaction rates, improved yields, high selectivity. tandfonline.com Long reaction times, energy inefficiency. Energy efficiency, waste reduction. nih.gov
Ultrasound-Induced Synthesis Enhanced reaction rates, milder conditions. tandfonline.com Use of harsh reagents and high temperatures. Alternative energy sources, safer chemistry. nih.gov
Mechanochemical Methods Solvent-free or reduced solvent use, high yields. japsonline.com Reliance on hazardous organic solvents. Pollution prevention, safer solvents. tandfonline.com
Multicomponent Reactions (MCRs) High atom economy, simplified workup, reduced waste. nih.gov Multi-step syntheses with intermediate isolation. Atom economy, process simplification. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of the pyrimidine ring is well-documented, researchers are actively seeking to uncover novel reaction pathways and unprecedented molecular transformations. This exploration is crucial for accessing new chemical space and creating complex molecular architectures that were previously unattainable. The this compound scaffold, with its distinct functional groups, is a prime candidate for such investigations.

One area of emerging interest is the development of one-pot syntheses that lead to complex fused heterocyclic systems. For instance, novel high-yielding, one-step methods have been described for creating fused pyrimidine bicycles from aminoamides using reagents like thiophosgene. These reactions can proceed through unexpected intermediates, revealing new chemoselective reactivity. Another example involves the multi-step transformation of pyrimidines through condensation, intramolecular cyclization, tautomerization, and final oxidation to yield complex structures like pyrido[2,3-d]pyrimidines. nih.gov Such discoveries not only expand the synthetic chemist's toolkit but also provide efficient routes to novel scaffolds with potential applications in medicinal chemistry and materials science.

Interactive Table 2: Examples of Novel Transformations in Pyrimidine Chemistry

Transformation Type Starting Materials Resulting Scaffold Significance
Fused Bicycle Synthesis 2-Aminoamides, Thiophosgene 2-Chloroquinazolin-4-ols and other fused pyrimidines Provides a high-yield, one-step route to complex heterocyclic systems.
Multi-step Cascade Reaction α,β-Unsaturated ketones, Aminopyrimidines Pyrido[2,3-d]pyrimidines Demonstrates complex reaction cascades (cyclization, tautomerization, oxidation) in a single sequence. nih.gov

Advanced Materials Development from this compound Scaffolds

The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for the development of advanced functional materials. The this compound scaffold can be strategically modified and incorporated into larger molecular frameworks to create materials with tailored properties for a range of applications.

An emerging application is in the field of organic electronics. Pyrimidine derivatives are being used to construct host materials and emitters for Organic Light-Emitting Diodes (OLEDs). The pyrimidine core often functions as an electron-accepting moiety in donor-acceptor molecules, which are critical for achieving high-efficiency light emission. Pyrimidine-based oligomers have also been investigated for their optical absorption and emission properties, suggesting their potential use in sensors and molecular wires. mdpi.com

Another significant area is the development of protective materials. Pyrimidine derivatives have been shown to be effective corrosion inhibitors, forming a protective film on metal surfaces through adsorption. nih.gov Furthermore, the pyrimidine backbone is being used to create new high-performance energetic materials with a favorable balance of explosive power, thermal stability, and low sensitivity. rsc.org

Interactive Table 3: Applications of Pyrimidine Scaffolds in Advanced Materials

Material Type Role of Pyrimidine Scaffold Potential Application
OLED Components Serves as an electron-acceptor core in host and emitter molecules. High-efficiency displays and lighting.
Fluorescent Dyes/Biosensors Forms the core of a fluorophore, with properties tunable by substitution. Medical diagnostics and protein assays.
Corrosion Inhibitors Facilitates adsorption and film formation on metal surfaces. nih.gov Protection of ferrous alloys and other metals. nih.gov
Energetic Materials Forms a stable, nitrogen-rich backbone for high-energy functional groups. rsc.org Advanced explosives with enhanced safety profiles. rsc.org

Integration with Machine Learning and Artificial Intelligence for Chemical Research on Pyrimidine Derivatives

A prominent application is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training algorithms on existing data for pyrimidine derivatives, researchers can develop models using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to predict the biological activity or physical properties of novel, unsynthesized compounds. nih.govscirp.org This predictive power allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. japsonline.com

Interactive Table 4: Role of AI/ML in Pyrimidine Chemistry Research

AI/ML Application Specific Technique Research Goal
Property Prediction QSAR, Artificial Neural Networks (ANN). nih.gov Predict biological activity (e.g., anticancer, anti-inflammatory) of new pyrimidine derivatives. nih.govscirp.org
Virtual Screening AI-powered docking (e.g., HelixDock), pharmacophore modeling. tandfonline.comnih.gov Identify promising hit compounds from large virtual libraries for specific biological targets. tandfonline.comnih.gov
Reaction Prediction Machine translation models, molecular fingerprint analysis. specialchem.com Forecast the products and yields of unknown chemical reactions. specialchem.comdrugtargetreview.com
Drug Discovery DNA-Encoded Library (DEL) screening, computational analysis. nih.govacs.org Rapidly identify high-affinity molecules for drug targets from libraries of billions of compounds. nih.govacs.org

Q & A

Q. What are the optimized synthetic routes for 5-Chloropyrimidin-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves halogenation and substitution reactions starting from pyrimidine precursors. For example, chlorination at the 5-position can be achieved using POCl₃ or SOCl₂ under reflux conditions . The hydrochloride salt is formed via neutralization with HCl. Key factors include:

  • Temperature Control : Excess heat may lead to over-chlorination or decomposition.
  • Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
    Yield optimization (up to 91%) is achievable by adjusting stoichiometry and reaction time .

Q. How can researchers assess the solubility and stability of this compound in various solvents for experimental design?

Methodological Answer: The hydrochloride salt enhances aqueous solubility compared to the free base. Systematic evaluation involves:

  • Solubility Screening : Use UV-Vis spectroscopy or HPLC to quantify solubility in DMSO, water, and ethanol (common solvents for biological assays) .
  • Stability Studies : Monitor degradation via LC-MS under varying pH (2–9) and temperatures (4°C–40°C). Acidic conditions (pH < 4) stabilize the compound, while alkaline conditions promote hydrolysis .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro at C5, hydroxyl at C2). The hydrochloride salt shows distinct proton shifts for NH and OH groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) assess purity. Mobile phases: acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ and isotopic chlorine patterns .

Advanced Research Questions

Q. How can researchers identify and validate biological targets of this compound in cellular signaling pathways?

Methodological Answer:

  • Target Fishing : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins .
  • Kinase Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
  • CRISPR-Cas9 Knockout Models : Validate target relevance by observing phenotypic changes in knockout vs. wild-type cells .

Q. What strategies are effective for designing derivatives of this compound to enhance bioactivity and reduce toxicity?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., CF₃ at C6) to modulate electronic effects and binding affinity .
  • Prodrug Approaches : Mask the hydroxyl group with acetyl or phosphate esters to improve membrane permeability .
  • SAR Studies : Systematically vary substituents at C2 and C5, then correlate structural changes with IC₅₀ values in cytotoxicity assays .

Q. How should contradictory data on the antimicrobial activity of this compound be resolved?

Methodological Answer: Contradictions may arise from variations in:

  • Strain Specificity : Re-test activity against standardized ATCC strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines) .
  • Compound Integrity : Verify purity via HPLC and stability under assay conditions .
  • Synergistic Effects : Evaluate interactions with adjuvants (e.g., β-lactams) using checkerboard assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.